molecular formula C18H19N3O5S2 B2880073 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 862807-68-9

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Cat. No. B2880073
CAS RN: 862807-68-9
M. Wt: 421.49
InChI Key: CETAWUIIIKZGLB-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide, commonly known as DB772, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. DB772 belongs to the class of benzothiazole sulfonamide derivatives and has been shown to exhibit promising anticancer properties in preclinical studies.

Scientific Research Applications

Morphology Control in Solar Cells

Research has shown that the controlled morphology of polycarbazole-based heterojunction solar cells, where the use of dimethyl sulfoxide in solution leads to improved photovoltaic performance due to better domain structure and hole mobility. This highlights the compound's role in fine-tuning materials for solar cell applications, enhancing energy conversion efficiency (Chu et al., 2011).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors, particularly for carbon steel in acidic solutions. The results indicate that these compounds offer high inhibition efficiency, potentially due to their ability to adsorb onto metal surfaces, thus preventing corrosion. This application is vital for industrial settings where metal preservation is critical (Hu et al., 2016).

Green Chemistry Synthesis

N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides, synthesized from benzohydrazides and carbonothioyldisulfanediyl diacetic acid in water, exemplify green chemistry applications. These syntheses are nearly quantitative and adhere to green chemistry principles by utilizing water as a solvent, underscoring the compound's role in environmentally friendly chemical processes (Horishny & Matiychuk, 2020).

Antimicrobial and Antioxidant Activities

Compounds based on the benzothiazole scaffold have been synthesized and evaluated for their antimicrobial and antioxidant activities. The synthesis of Schiff bases from sulfamethoxazole and substituted salicylaldehyde led to compounds showing inhibitory effects on several enzyme activities, suggesting potential applications in developing new antimicrobial and antioxidant agents (Alyar et al., 2019).

Synthesis of Heterocycles

The microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles has been explored, highlighting the compound's role in the construction of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. This method offers a versatile approach to building blocks for synthesizing novel heterocycles, which are crucial in pharmaceutical development (Darweesh et al., 2016).

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S2/c1-21(2)28(23,24)12-7-5-11(6-8-12)17(22)20-18-19-15-13(25-3)9-10-14(26-4)16(15)27-18/h5-10H,1-4H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETAWUIIIKZGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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